(4aS*,8aS*)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol
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Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives involves various chemical strategies, including reactions of thiadiazole carboxylates with naphthols, direct borylation reactions, and solvent-free conditions for creating heterocyclic compounds. These methods demonstrate the versatility and reactivity of thiadiazole compounds under different synthetic conditions (Wang et al., 2011), (Kawashima et al., 2013), (Patel & Patel, 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been elucidated through various analytical techniques, including X-ray crystallography, which reveals non-planarity between thiadiazole and naphthalene rings and planarity between the thiadiazole ring and the ester group. Such structural insights are crucial for understanding the compound's reactivity and interaction potential (Wang et al., 2011).
Chemical Reactions and Properties
Thiadiazole compounds participate in a variety of chemical reactions, including silver-catalyzed tandem synthesis, which showcases their capacity to form complex heterocyclic structures under regioselective conditions. These reactions are pivotal for expanding the chemical space of thiadiazole derivatives and exploring their functional applications (Verma et al., 2013).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular geometry and substituents. Understanding these properties is essential for their application in material science and drug design (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including their reactivity towards nucleophiles and electrophiles, redox characteristics, and photophysical properties, are fundamental for their utility in organic synthesis, as probes in biological systems, and as components in electronic materials (Paulrasu et al., 2014).
properties
IUPAC Name |
[(4aS,8aS)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydro-2,7-naphthyridin-2-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-8-10(19-15-14-8)11(17)16-5-3-12(18)2-4-13-6-9(12)7-16/h9,13,18H,2-7H2,1H3/t9-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIVKPHFVSAJCE-CABZTGNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC3(CCNCC3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SN=N1)C(=O)N2CC[C@]3(CCNC[C@H]3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS*,8aS*)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol |
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